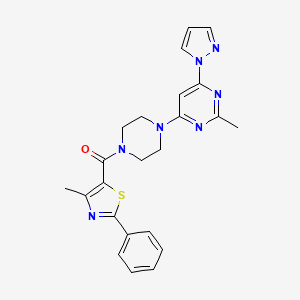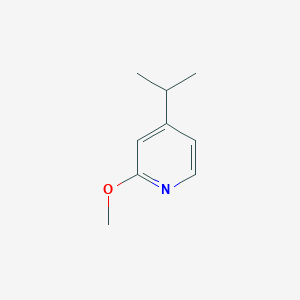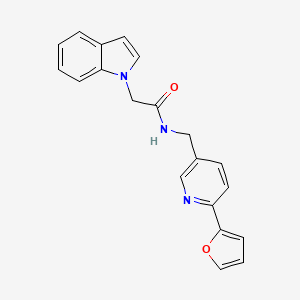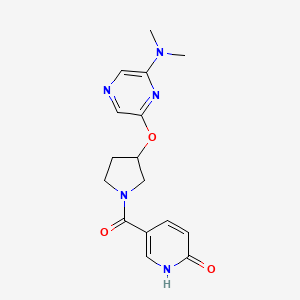
5-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C33H35ClN4O3 . It is also known as Venclexta Impurity 1 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the molecular formula C33H35ClN4O3 . For a more detailed structural analysis, it would be beneficial to refer to the MOL file 1235865-77-6.mol .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.282±0.06 g/cm3 . The pKa value is predicted to be 4.05±0.36 . It should be stored in a sealed container in a dry room at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
DMAP-Pyridone serves as a valuable building block in organic synthesis. While protocols for functionalizing alkyl boronic esters are well-established, protodeboronation (removing the boron moiety) remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for transformations, including formal anti-Markovnikov alkene hydromethylation.
Hydromethylation Reactions
The catalytic protodeboronation of DMAP-Pyridone enables formal anti-Markovnikov alkene hydromethylation. By pairing this process with a Matteson–CH₂–homologation, researchers can selectively introduce a methyl group onto alkenes. This transformation has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Total Synthesis of Natural Products
DMAP-Pyridone has found utility in the formal total synthesis of several natural products:
Boron Chemistry and Suzuki–Miyaura Coupling
While boranes are commonly used in Suzuki–Miyaura couplings, the more stable boronic esters (like DMAP-Pyridone) have expanded the scope of boron chemistry. These bench-stable, easy-to-purify compounds allow for various transformations, including cross-couplings, radical-polar crossover reactions, and homologations .
Challenges and Future Directions
Despite its advantages, the removal of the boron moiety from boronic esters remains a challenge. Protodeboronation of unactivated alkyl boronic esters, especially primary ones, requires further exploration. Researchers are actively investigating efficient methods for these transformations .
Safety and Hazards
properties
IUPAC Name |
5-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-20(2)13-8-17-9-15(19-13)24-12-5-6-21(10-12)16(23)11-3-4-14(22)18-7-11/h3-4,7-9,12H,5-6,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOZRWXPTDUXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2469308.png)

![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)
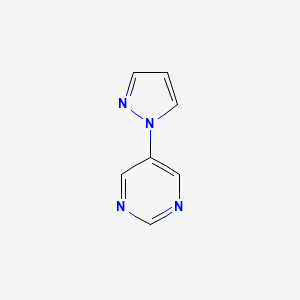
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)
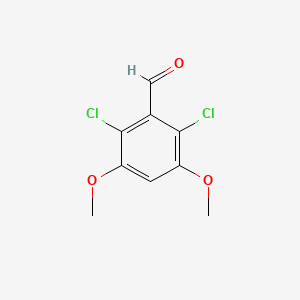
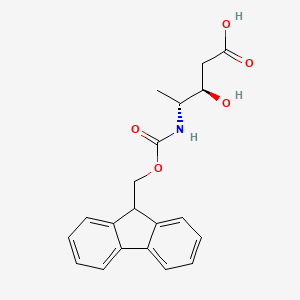

![N-(2-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2469322.png)
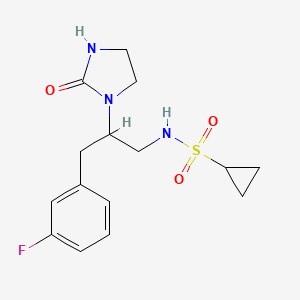
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2469326.png)
